4-(bromomethyl)-2-fluoro-N,N-dimethylaniline
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Overview
Description
4-(Bromomethyl)-2-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a bromomethyl group and a fluorine atom attached to a benzene ring, along with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-fluoro-N,N-dimethylaniline typically involves the bromination of 2-fluoro-N,N-dimethylaniline. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines or thioethers.
Oxidation: Formation of fluoro-substituted benzaldehydes or benzoic acids.
Reduction: Formation of fluoro-substituted anilines.
Scientific Research Applications
4-(Bromomethyl)-2-fluoro-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2-fluoro-N,N-dimethylaniline involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used as a fluorescence reagent in high-performance liquid chromatography.
3,4-Bis(bromomethyl)furazan: Known for its reactivity and stability compared to other halomethyl derivatives
Uniqueness
4-(Bromomethyl)-2-fluoro-N,N-dimethylaniline is unique due to the presence of both bromomethyl and fluorine substituents on the aromatic ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties .
Properties
Molecular Formula |
C9H11BrFN |
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Molecular Weight |
232.09 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,6H2,1-2H3 |
InChI Key |
MRORZMXZJPADKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CBr)F |
Origin of Product |
United States |
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